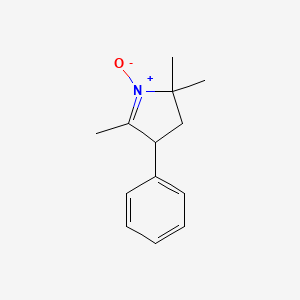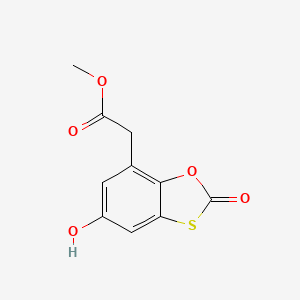![molecular formula C20H21NO6 B14301252 2-{[2-(4-Methoxyphenyl)ethyl]carbamoyl}-1,3-phenylene diacetate CAS No. 112356-56-6](/img/structure/B14301252.png)
2-{[2-(4-Methoxyphenyl)ethyl]carbamoyl}-1,3-phenylene diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-(4-Methoxyphenyl)ethyl]carbamoyl}-1,3-phenylene diacetate is a complex organic compound with a unique structure that includes a methoxyphenyl group, a carbamoyl group, and a phenylene diacetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-Methoxyphenyl)ethyl]carbamoyl}-1,3-phenylene diacetate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is the reaction of 4-methoxyphenylethylamine with phosgene to form the corresponding carbamoyl chloride. This intermediate is then reacted with 1,3-phenylenediamine to form the desired carbamoyl compound. The final step involves the acetylation of the phenylene moiety using acetic anhydride under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can improve the sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-{[2-(4-Methoxyphenyl)ethyl]carbamoyl}-1,3-phenylene diacetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The acetate groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 2-{[2-(4-Hydroxyphenyl)ethyl]carbamoyl}-1,3-phenylene diacetate.
Reduction: Formation of 2-{[2-(4-Methoxyphenyl)ethyl]amino}-1,3-phenylene diacetate.
Substitution: Formation of various substituted phenylene diacetates depending on the nucleophile used.
Applications De Recherche Scientifique
2-{[2-(4-Methoxyphenyl)ethyl]carbamoyl}-1,3-phenylene diacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of 2-{[2-(4-Methoxyphenyl)ethyl]carbamoyl}-1,3-phenylene diacetate involves its interaction with specific molecular targets. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the carbamoyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{[2-(4-Methoxyphenyl)ethyl]carbamoyl}cyclohexanecarboxylate: Similar structure but with a cyclohexane ring instead of a phenylene ring.
2-{[2-(4-Methoxyphenyl)ethyl]carbamoyl}benzoate: Similar structure but with a benzoate group instead of a diacetate group.
Uniqueness
2-{[2-(4-Methoxyphenyl)ethyl]carbamoyl}-1,3-phenylene diacetate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both carbamoyl and diacetate groups allows for diverse chemical modifications and interactions with biological targets .
Propriétés
Numéro CAS |
112356-56-6 |
|---|---|
Formule moléculaire |
C20H21NO6 |
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
[3-acetyloxy-2-[2-(4-methoxyphenyl)ethylcarbamoyl]phenyl] acetate |
InChI |
InChI=1S/C20H21NO6/c1-13(22)26-17-5-4-6-18(27-14(2)23)19(17)20(24)21-12-11-15-7-9-16(25-3)10-8-15/h4-10H,11-12H2,1-3H3,(H,21,24) |
Clé InChI |
AEHLOIMPFJWQEG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(C(=CC=C1)OC(=O)C)C(=O)NCCC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2,2-Bis[chloro(2,4,6-trimethylphenyl)boranyl]ethene-1,1-diyl}bis(trimethylsilane)](/img/structure/B14301170.png)


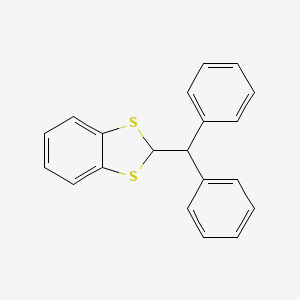
![2-Tert-butyl[1,3]thiazolo[5,4-c]pyridine](/img/structure/B14301209.png)
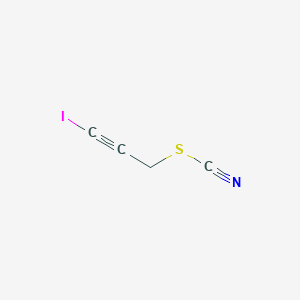


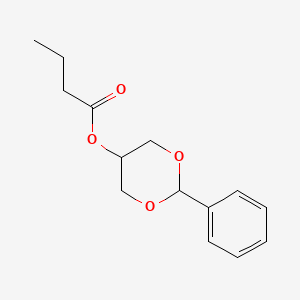
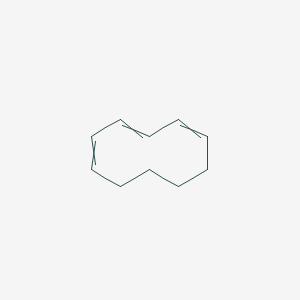
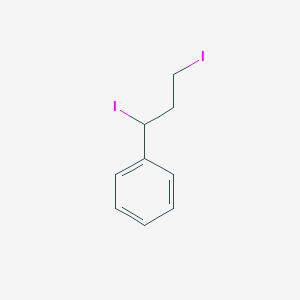
![Pentanoic acid, 4-methyl-2-[2-oxo-2-[(phenylmethoxy)amino]ethyl]-](/img/structure/B14301239.png)
